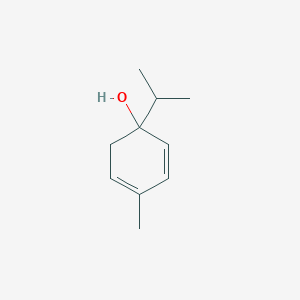
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol, also known as MCH, is a chemical compound that has been widely studied for its potential therapeutic applications. MCH belongs to a class of compounds known as terpenoids, which are naturally occurring organic compounds found in many plants and animals. In
Mécanisme D'action
The mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune system and the inflammatory response. By inhibiting this pathway, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines and other inflammatory mediators.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory effects, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can inhibit the growth of cancer cells, reduce oxidative stress, and improve glucose metabolism. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its high purity and stability. 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. One area of research is the development of new synthesis methods that can improve the yield and purity of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol. Another area of research is the exploration of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol's potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol and its potential therapeutic applications in various disease settings.
Conclusion:
In conclusion, 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is a promising compound with potential therapeutic applications in various disease settings. Its anti-inflammatory effects, neuroprotective effects, and other biochemical and physiological effects make it a promising candidate for further research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can further our understanding of this important compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can be achieved through several methods, including the oxidation of limonene, the hydrogenation of p-cymene, and the cyclization of geranylacetone. One of the most commonly used methods for the synthesis of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is the cyclization of geranylacetone, which involves the reaction of geranylacetone with a strong acid catalyst such as sulfuric acid or hydrochloric acid. This method has been shown to yield high purity 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol with a high yield.
Applications De Recherche Scientifique
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol is its use as an anti-inflammatory agent. Studies have shown that 4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Propriétés
Numéro CAS |
141797-40-2 |
|---|---|
Nom du produit |
4-Methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4-methyl-1-propan-2-ylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-8(2)10(11)6-4-9(3)5-7-10/h4-6,8,11H,7H2,1-3H3 |
Clé InChI |
CALVDKLTOSHCMT-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C=C1)(C(C)C)O |
SMILES canonique |
CC1=CCC(C=C1)(C(C)C)O |
Synonymes |
2,4-Cyclohexadien-1-ol,4-methyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



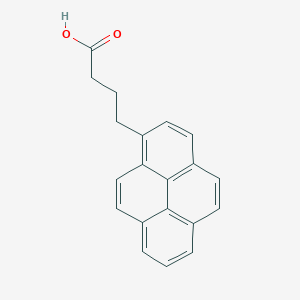
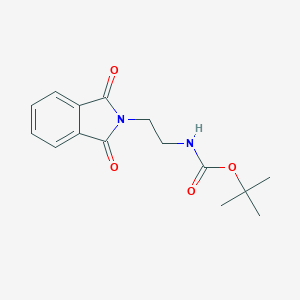
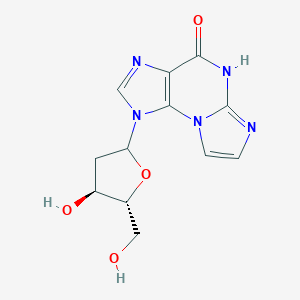
![(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B131648.png)
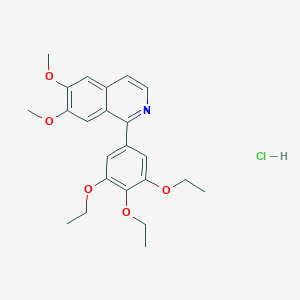
![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)
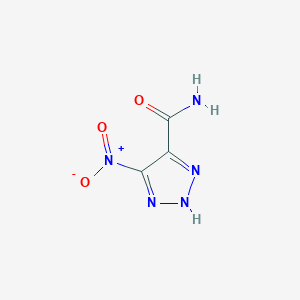
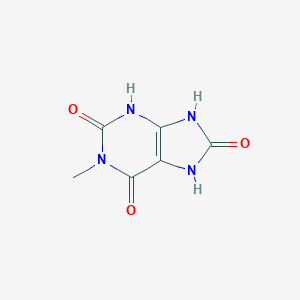
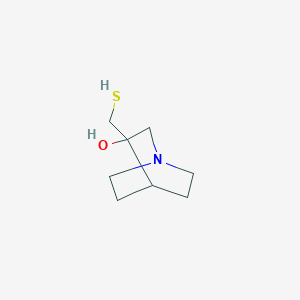
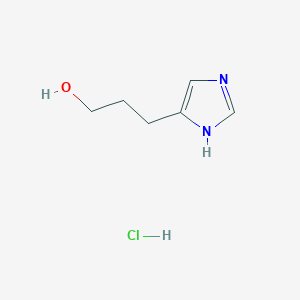
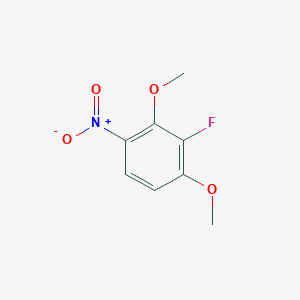
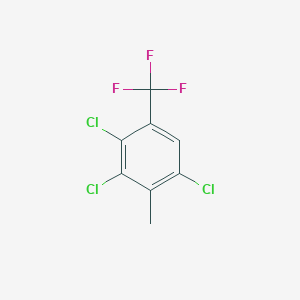
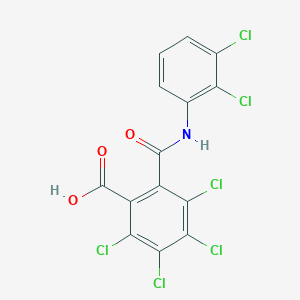
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)